Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13459722
Molecular Formula: C16H30N2O3
Molecular Weight: 298.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H30N2O3 |
|---|---|
| Molecular Weight | 298.42 g/mol |
| IUPAC Name | tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(13-7-8-13)12-14-6-4-5-9-17(14)10-11-19/h13-14,19H,4-12H2,1-3H3 |
| Standard InChI Key | OFZATQAUJWWBLP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CC1CCCCN1CCO)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCCCN1CCO)C2CC2 |
Introduction
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound belonging to the class of carbamates. It features a unique combination of functional groups, including a cyclopropyl group, a piperidine ring substituted with a hydroxyethyl group, and a tert-butyl ester moiety. This structural diversity imparts distinctive chemical properties and potential biological activities, making it an interesting subject for scientific research.
Synthesis Methods
The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester can be achieved through various methods, typically involving the reaction of a piperidine derivative with a carbamate-forming reagent under controlled conditions. The choice of solvents, temperature, and reaction time significantly affects the yield and purity of the final product.
Biological Activity and Potential Applications
This compound exhibits significant biological activity due to its interactions with various molecular targets. The presence of the hydroxyethyl group allows for hydrogen bonding with biological macromolecules, while the piperidine ring's hydrophobic characteristics may enhance its binding affinity to specific receptors or enzymes. These interactions could lead to modulation of biological pathways, potentially making it useful in therapeutic applications.
| Potential Application | Mechanism of Action |
|---|---|
| Therapeutic Agent | Modulation of biological pathways through receptor/enzyme interactions. |
| Medicinal Chemistry | Novel applications due to unique structural features. |
| Agrochemical Formulations | Potential use in pest control or plant protection. |
Comparison with Similar Compounds
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester stands out from other carbamate derivatives due to its combination of a cyclopropane ring and a hydroxyethyl-substituted piperidine. This unique structure enhances its reactivity and selectivity compared to simpler carbamate derivatives.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tert-butyl N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate | Similar piperidine structure | Different substitution pattern on piperidine. |
| N-Boc-hydroxylamine | Tert-butyl ester group | Lacks cyclopropane and hydroxyethyl substituents. |
| Methyl carbamate | Simple carbamate structure | Lacks complex substituents present in the target compound. |
Research Findings and Future Directions
Research on Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester focuses on its binding affinity to various receptors and enzymes. Techniques such as biochemical assays and molecular modeling are employed to understand its therapeutic potential and safety profile. Future studies should explore its efficacy in preclinical models to validate its potential applications in drug development.
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